4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide
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Overview
Description
4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group, a methylisoxazole ring, and a benzenesulfonamide moiety. It has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base can yield 4-fluorophenyl isoxazole.
Introduction of the methyl group: The methylation of the isoxazole ring can be carried out using methyl iodide or similar reagents.
Attachment of the benzenesulfonamide moiety: This step involves the reaction of the methylisoxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
4-(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Contains a chlorine atom instead of fluorine.
4-(3-(4-Methylphenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability. This can enhance its biological activity and make it a more potent compound compared to its analogs.
Properties
CAS No. |
181696-40-2 |
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Molecular Formula |
C16H13FN2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O3S/c1-10-15(11-4-8-14(9-5-11)23(18,20)21)16(19-22-10)12-2-6-13(17)7-3-12/h2-9H,1H3,(H2,18,20,21) |
InChI Key |
GVLVIZRBGRSLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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